[4-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]phenyl]-phenylmethanone
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Overview
Description
[4-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]phenyl]-phenylmethanone is an organic compound that features a pyrimidine ring substituted with dimethyl groups and a sulfanylmethyl linkage to a phenylmethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]phenyl]-phenylmethanone typically involves the reaction of 4,6-dimethylpyrimidine-2-thiol with a suitable benzyl halide under basic conditions. The reaction proceeds via nucleophilic substitution, where the thiol group attacks the benzyl halide, forming the sulfanylmethyl linkage. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate in an aprotic solvent like dimethylformamide or dimethyl sulfoxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
[4-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]phenyl]-phenylmethanone can undergo various chemical reactions, including:
Oxidation: The sulfanylmethyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the phenylmethanone moiety can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
[4-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]phenyl]-phenylmethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in heterocyclic chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of [4-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]phenyl]-phenylmethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfanylmethyl group can form covalent bonds with nucleophilic sites in proteins, potentially leading to inhibition or activation of enzymatic functions. The pyrimidine ring may also participate in hydrogen bonding or π-π interactions with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
[4-[(4,6-Dimethylpyrimidin-2-yl)thio]aniline: Similar structure with an aniline group instead of the phenylmethanone moiety.
N-(4,6-Dimethylpyrimidin-2-yl)-4-[(quinazoline-4-yl)amino]benzene-1-sulfonamide: Contains a quinazoline group and a sulfonamide linkage.
Uniqueness
[4-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]phenyl]-phenylmethanone is unique due to its specific combination of a pyrimidine ring, sulfanylmethyl linkage, and phenylmethanone moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
[4-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]phenyl]-phenylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2OS/c1-14-12-15(2)22-20(21-14)24-13-16-8-10-18(11-9-16)19(23)17-6-4-3-5-7-17/h3-12H,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXFDLMHEGUJEEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC2=CC=C(C=C2)C(=O)C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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